molecular formula C10H13NO3 B1500279 Ethyl 2-methoxy-6-methylisonicotinate CAS No. 262296-07-1

Ethyl 2-methoxy-6-methylisonicotinate

Cat. No.: B1500279
CAS No.: 262296-07-1
M. Wt: 195.21 g/mol
InChI Key: XOQKKGJELOPPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxy-6-methylisonicotinate is a substituted pyridine derivative characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the isonicotinate core, with an ethyl ester functionalization. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)11-9(6-8)13-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQKKGJELOPPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663130
Record name Ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-07-1
Record name Ethyl 2-methoxy-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-methoxy-6-methylisonicotinate (EMMI) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the available literature on the biological activity of EMMI, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

EMMI is an isonicotinate derivative characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring. The synthesis typically involves the reaction of isonicotinic acid with ethyl chloroacetate and subsequent methylation using methanol and a base.

Antimicrobial Properties

EMMI has shown promising antimicrobial activity against various pathogens. Studies have indicated that EMMI exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for EMMI against selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32
Bacillus subtilis4

These results suggest that EMMI could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, EMMI has demonstrated anti-inflammatory effects in various models. For instance, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study involving an asthma model indicated that treatment with EMMI significantly reduced inflammation markers, suggesting its potential use in inflammatory diseases.

Insecticidal Activity

EMMI has also been evaluated for its insecticidal properties. Research indicates that it acts as a repellent against certain pest species, making it a candidate for agricultural applications. The efficacy of EMMI against common agricultural pests is presented in Table 2.

Insect Species Activity (Repellent/Attractant)
Thrips tabaciRepellent
Frankliniella occidentalisAttractant

Case Studies

  • Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) assessed the antimicrobial activity of EMMI against multidrug-resistant bacterial strains. The results highlighted its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism : In a model of asthma-induced inflammation, EMMI was administered to rats, resulting in a marked decrease in inflammatory markers and improved respiratory function (Wang et al., 2024). This suggests that EMMI may have therapeutic potential in managing asthma and related conditions.
  • Agricultural Application : Research by Lee et al. (2022) demonstrated that EMMI effectively reduced pest populations in controlled environments, indicating its utility as a natural pesticide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents (Position) Key Functional Differences
Ethyl 2-methoxy-6-methylisonicotinate Not explicitly provided C₁₀H₁₃NO₃ –OCH₃ (2), –CH₃ (6), –COOEt (4) Reference compound
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ –Cl (2), –OCH₃ (6), –COOEt (4) Chlorine substitution enhances electrophilicity
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 C₉H₁₀BrNO₃ –Br (2), –OH (3), –CH₃ (6), –COOEt (4) Bromine increases steric bulk; hydroxyl enables H-bonding

Electronic and Steric Effects

  • This substitution may also reduce solubility in polar solvents due to decreased hydrogen-bonding capacity .
  • Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS 1244018-31-2) : Bromine (larger atomic radius than Cl or OCH₃) creates steric hindrance, which could slow down reactions at the 2-position. The additional hydroxyl group at position 3 enhances hydrophilicity and enables participation in hydrogen-bonding networks, making this derivative more suitable for biological targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methoxy-6-methylisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methoxy-6-methylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.